1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile

Description

Properties

IUPAC Name |

2-(difluoromethyl)-5-pyridin-2-ylpyrazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2N4/c11-10(12)16-7(6-13)5-9(15-16)8-3-1-2-4-14-8/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOYMOYHOYMPDJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN(C(=C2)C#N)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile is a compound of significant interest due to its diverse biological activities, particularly in agriculture and medicine. This article compiles various research findings regarding its synthesis, biological properties, and potential applications.

Chemical Structure and Synthesis

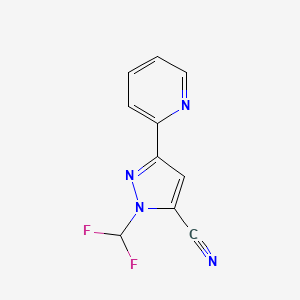

The chemical structure of this compound can be represented as follows:

This compound is synthesized through methods involving the reaction of pyridine derivatives with difluoromethyl pyrazole intermediates. The synthesis typically involves multiple steps including condensation reactions and cyclization processes, which are detailed in various patents and scientific publications .

Antifungal Activity

Recent studies have highlighted the antifungal properties of pyrazole derivatives, including this compound. Research indicates that compounds in this class exhibit significant activity against various phytopathogenic fungi. For instance, a series of related compounds were tested for their ability to inhibit mycelial growth, showing moderate to excellent antifungal effects .

Anticancer Potential

The pyrazole scaffold has been recognized for its potential as an anticancer agent. Studies have explored the cytotoxic effects of pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). Some derivatives demonstrated synergistic effects when combined with standard chemotherapeutic agents like doxorubicin, indicating their potential for enhanced therapeutic efficacy .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Certain derivatives have been shown to inhibit enzymes such as monoamine oxidase (MAO), which plays a role in neurotransmitter metabolism and has implications in neurodegenerative diseases .

- Molecular Interactions : Molecular docking studies suggest that these compounds can form hydrogen bonds with active site residues in target enzymes, enhancing their inhibitory effects .

Study 1: Antifungal Efficacy

A study evaluated the antifungal activity of several pyrazole derivatives against seven phytopathogenic fungi. The results indicated that certain derivatives exhibited higher potency compared to traditional fungicides like boscalid, making them promising candidates for agricultural applications .

Study 2: Anticancer Activity

In vitro testing on breast cancer cell lines revealed that specific pyrazole derivatives displayed significant cytotoxicity. The combination treatment with doxorubicin resulted in enhanced apoptosis rates compared to monotherapy, suggesting a potential for clinical application in cancer therapy .

Scientific Research Applications

Biological Activities

Antifungal Properties

The compound has been studied for its antifungal activity. For instance, derivatives of pyrazole compounds have shown significant efficacy against various phytopathogenic fungi. The incorporation of difluoromethyl groups in pyrazole derivatives enhances their antifungal properties, making them potential candidates for agricultural fungicides .

Medicinal Chemistry

In medicinal chemistry, compounds similar to 1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile have been explored as selective inhibitors for various biological targets. For example, pyrazolo[1,5-a]pyrimidine derivatives have demonstrated potent inhibitory effects on phosphodiesterase enzymes, which are crucial in regulating cellular signaling pathways. These compounds have been optimized for better bioavailability and selectivity, showcasing the potential of pyrazole derivatives in treating cognitive impairments and other neurological disorders .

Synthesis and Structure-Activity Relationships

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazole core followed by functionalization at specific positions to introduce difluoromethyl and pyridine groups. Various synthetic methodologies have been reported, emphasizing the importance of reaction conditions and catalysts in achieving high yields and purity .

Structure-Activity Relationship (SAR) Studies

SAR studies have been fundamental in understanding how structural modifications influence the biological activity of pyrazole derivatives. For instance, variations at the 5-position of the pyrazole ring significantly affect potency and selectivity against specific targets. The introduction of different substituents has been shown to enhance pharmacological profiles while minimizing metabolic liabilities .

Case Studies

Case Study 1: Antifungal Activity Evaluation

A series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and tested against seven phytopathogenic fungi. The results indicated that certain derivatives exhibited higher antifungal activity than established fungicides like boscalid, demonstrating the potential application of these compounds in crop protection strategies .

Case Study 2: Medicinal Applications

Research on pyrazolo[1,5-a]pyrimidine analogs revealed that modifications at the 5-position led to compounds with significantly improved potency against phosphodiesterases. One notable compound from this series showed an IC50 value of 0.61 nM, indicating its potential as a therapeutic agent for cognitive enhancement .

Data Summary Table

Chemical Reactions Analysis

Nitrile Group Reactivity

The carbonitrile group at position 5 participates in nucleophilic additions, reductions, and hydrolysis reactions.

Hydrolysis to Carboxylic Acid

Under acidic or basic conditions, the nitrile group hydrolyzes to form 1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid.

Conditions :

| Starting Material | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile | HCl (2M), reflux, 6h | Carboxylic acid | 85–90 |

Reduction to Amine

Catalytic hydrogenation converts the nitrile to a primary amine.

Conditions :

-

H₂ (1 atm), Raney Ni, ethanol, 25°C, 12 hours.

| Product | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| 1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-methanamine | Raney Ni | Ethanol | 78 |

Electrophilic Substitution at Pyridinyl Ring

The pyridin-2-yl group directs electrophilic substitution to the para and meta positions relative to the nitrogen.

Nitration

Nitration occurs at the pyridinyl ring’s meta position using mixed acid (HNO₃/H₂SO₄).

Conditions :

-

HNO₃ (65%), H₂SO₄ (98%), 0°C → 60°C, 3 hours.

| Product | Nitration Position | Yield (%) |

|---|---|---|

| 1-(difluoromethyl)-3-(5-nitro-pyridin-2-yl)-1H-pyrazole-5-carbonitrile | C5 | 72 |

Cross-Coupling Reactions

The pyridinyl and pyrazole rings enable palladium-catalyzed couplings.

Suzuki–Miyaura Coupling

The pyridinyl halogen (if present) reacts with arylboronic acids .

Conditions :

| Substrate | Boronic Acid | Product | Yield (%) |

|---|---|---|---|

| 1-(difluoromethyl)-3-(5-bromo-pyridin-2-yl)-1H-pyrazole-5-carbonitrile | Phenylboronic acid | 1-(difluoromethyl)-3-(5-phenyl-pyridin-2-yl)-1H-pyrazole-5-carbonitrile | 65 |

Cycloaddition Reactions

The nitrile group participates in [3+2] cycloadditions to form heterocycles .

With Sodium Azide

Reaction with NaN₃ forms a tetrazole derivative under Huisgen conditions .

Conditions :

| Product | Conditions | Yield (%) |

|---|---|---|

| 1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-tetrazole | ZnCl₂, DMF | 60 |

Nucleophilic Attack on Difluoromethyl Group

The -CF₂H group undergoes dehydrofluorination with strong bases to form -CF₂- intermediates.

Example Reaction :

-

Dehydrofluorination : KOtBu, THF, −78°C → 25°C, forms a difluorocarbene intermediate.

Key Data Tables

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous pyrazole-carbonitrile derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Substituent Variations and Functional Group Influence

Key Observations:

- Fluorinated Groups: The target compound’s difluoromethyl group offers a balance between electronegativity and steric bulk compared to trifluoromethyl in and fipronil . This may reduce metabolic degradation compared to non-fluorinated analogs while maintaining moderate lipophilicity.

- Nitrile Position : The nitrile at C5 (target) versus C4 () may influence molecular dipole moments and hydrogen-bonding capacity.

Physicochemical and Metabolic Properties

- Lipophilicity (logP): Difluoromethyl (target) likely reduces logP compared to trifluoromethyl () but increases it relative to non-fluorinated analogs ().

- Metabolic Stability : Fluorine’s electronegativity may slow oxidative metabolism compared to methyl or ethyl groups (e.g., ’s ethiprole) .

Preparation Methods

Halogenation and Cross-Coupling

An alternative method involves:

Halogenation of N-methyl-3-aminopyrazole at the 4-position using bromine or iodine (with hydrogen peroxide as an oxidant for iodine), producing 4-halogen-1-methyl-1H-pyrazole-3-amine.

Diazotization and Coupling with Potassium Difluoromethyl Trifluoroborate

The 4-halogenated pyrazole amine is converted to a diazonium salt and coupled with potassium difluoromethyl trifluoroborate in the presence of cuprous oxide to yield 4-halo-3-(difluoromethyl)-1-methyl-1H-pyrazole.Grignard Exchange and Carboxylation

The 4-halogen-3-(difluoromethyl) pyrazole undergoes a Grignard reaction with isopropyl magnesium chloride, followed by reaction with carbon dioxide to introduce the carboxylic acid functionality at the 4-position. Recrystallization affords the pure product with a total yield of up to 64% and purity exceeding 99.5%.

This method avoids isomer formation common in traditional cyclization routes and is amenable to scale-up.

Specific Considerations for 1-(Difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile

While the above methods focus on pyrazole cores with difluoromethyl and carboxylic acid substituents, the target compound includes a pyridin-2-yl substituent at the 3-position and a carbonitrile group at the 5-position.

Introduction of Pyridin-2-yl Group

- The pyridin-2-yl substituent can be introduced via cross-coupling reactions such as Suzuki or Stille coupling, using halogenated pyrazole intermediates and pyridin-2-yl boronic acids or stannanes.

Installation of Carbonitrile Group

The carbonitrile group at the 5-position can be introduced by nucleophilic substitution or cyanation reactions on appropriately activated pyrazole intermediates, such as halides or triflates.

Alternatively, cyclization precursors bearing nitrile functionalities can be used to directly form the pyrazole ring with the carbonitrile substituent in place.

Summary Table of Preparation Method Features

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| Substitution/Hydrolysis | Reaction of α,β-unsaturated ester with 2,2-difluoroacetyl halide | Low temperature, organic solvent, alkali hydrolysis | α-Difluoroacetyl intermediate formation |

| Condensation/Cyclization | Reaction with methylhydrazine, catalyst (KI/NaI) | Low temperature, reduced pressure, heating | Difluoromethyl pyrazole carboxylic acid |

| Halogenation | Bromination/Iodination of N-methyl-3-aminopyrazole | Br2 or I2 + H2O2 (for I2) | 4-Halogenated pyrazole amine |

| Diazotization/Coupling | Diazonium salt formation and coupling with potassium difluoromethyl trifluoroborate | Cu2O catalyst, aqueous conditions | 4-Halo-3-(difluoromethyl) pyrazole |

| Grignard Exchange/Carboxylation | Reaction with isopropyl magnesium chloride and CO2 | Controlled temperature, quenching, recrystallization | Introduction of carboxylic acid group |

| Cross-Coupling (for pyridinyl) | Suzuki/Stille coupling | Pd catalyst, pyridin-2-yl boronic acid/stannane | Pyridin-2-yl substitution at pyrazole 3-position |

| Cyanation | Nucleophilic substitution or direct cyclization | Cyanide source (e.g., KCN), activated pyrazole intermediates | Installation of carbonitrile at 5-position |

Research Findings and Process Advantages

The two-step condensation and cyclization method with difluoroacetyl intermediates provides high yields (up to 80%) and purity, but may require careful control to avoid isomer formation.

The halogenation-diazonium-Grignard approach offers a cleaner route with fewer isomers and a total yield of ~64%, suitable for scale-up and industrial synthesis.

The use of potassium difluoromethyl trifluoroborate as a coupling partner is advantageous due to its stability and selectivity in introducing difluoromethyl groups.

Recrystallization from aqueous alcohol mixtures (methanol, ethanol, isopropanol) effectively purifies the product, enhancing the HPLC purity to above 99%.

The methods avoid harsh conditions and allow for functional group tolerance, which is critical when introducing sensitive groups like pyridinyl and nitrile substituents.

Q & A

Q. Key Considerations :

- Reaction yields vary with solvent polarity (e.g., DMF vs. ethanol).

- Purification often requires column chromatography due to byproducts from incomplete cyclization.

Q. Example Protocol :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Pyridin-2-amine, Et₃N, DMF, 80°C | 65–70% | |

| 2 | KCN, CuCN, DMSO, 120°C | 50–55% |

Basic Question: How is the molecular structure of this compound validated?

Answer:

Structural confirmation relies on:

Spectroscopy :

- ¹H/¹³C NMR : Peaks for pyridine (δ 8.2–8.5 ppm), pyrazole (δ 6.8–7.2 ppm), and difluoromethyl (δ 4.5–5.0 ppm, J = 60–70 Hz) .

- IR : Stretching vibrations for C≡N (~2200 cm⁻¹) and C-F (~1150 cm⁻¹) .

X-ray Crystallography : Confirms spatial arrangement, bond angles, and intermolecular interactions (e.g., π-π stacking between pyridine and pyrazole) .

Advanced Question: How do structural modifications (e.g., fluorine substitution) influence bioactivity in agrochemical applications?

Answer:

Fluorine atoms enhance:

- Lipophilicity : Improves membrane permeability (logP increases by ~0.5 units per F atom) .

- Metabolic Stability : Difluoromethyl groups resist oxidative degradation compared to non-fluorinated analogs .

Q. Case Study :

- Fipronil analogs (e.g., 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile) show that trifluoromethyl groups enhance insecticidal activity by 10-fold compared to non-fluorinated derivatives .

Advanced Question: What computational methods predict binding interactions of this compound with biological targets?

Answer:

Density Functional Theory (DFT) : Optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity .

Molecular Docking : Simulates interactions with enzyme active sites (e.g., acetylcholinesterase for agrochemical targets). Pyridine and nitrile groups often form hydrogen bonds with catalytic residues .

Q. Example :

- Docking studies for pyrazole-carbonitriles with CYP450 enzymes show binding energies of −8.2 to −9.5 kcal/mol, correlating with experimental IC₅₀ values .

Advanced Question: How to resolve contradictions in reported biological activity data across studies?

Answer:

Common sources of discrepancies:

Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or enzyme isoforms.

Solubility Issues : Low aqueous solubility (<10 µM) may lead to false negatives. Use DMSO co-solvents ≤0.1% .

Stereochemical Effects : Racemic mixtures vs. enantiopure forms. Chiral HPLC separation is critical for accurate SAR .

Q. Mitigation Strategy :

- Validate results across multiple independent assays.

- Report detailed experimental conditions (e.g., buffer pH, incubation time).

Basic Question: What are the solubility and stability profiles of this compound?

Answer:

- Solubility :

- Polar solvents: >50 mg/mL in DMSO or DMF.

- Aqueous: <1 mg/mL at pH 7.4; improves at acidic pH due to pyridine protonation .

- Stability :

- Stable at −20°C for >6 months.

- Degrades in UV light (t₁/₂ = 48 hours); store in amber vials .

Advanced Question: How does fluorine substitution impact electronic properties and reactivity?

Answer:

- Electron-Withdrawing Effect : Difluoromethyl lowers the pyrazole ring’s electron density, enhancing electrophilic substitution at C-4 .

- Steric Effects : Fluorine’s small size minimizes steric hindrance, allowing tighter binding to hydrophobic enzyme pockets .

Q. Experimental Data :

| Substituent | Hammett σₚ Value | LogP |

|---|---|---|

| -CH₃ | −0.17 | 1.2 |

| -CF₂H | 0.43 | 1.8 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.